molecular formula C10H11ClO4S B1593689 3-Chlorosulfonyl-4-isopropyl-benzoic acid CAS No. 59815-29-1

3-Chlorosulfonyl-4-isopropyl-benzoic acid

Cat. No. B1593689
CAS RN: 59815-29-1
M. Wt: 262.71 g/mol
InChI Key: KSRCCOHUNHPILB-UHFFFAOYSA-N
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Description

3-Chlorosulfonyl-4-isopropyl-benzoic acid is a chemical compound . It is a sulfonyl halide . The molecular formula is C10H11ClO4S and the average mass is 262.710 Da .


Synthesis Analysis

3-Chlorosulfonyl-4-isopropyl-benzoic acid participates in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists .


Molecular Structure Analysis

The molecular structure of 3-Chlorosulfonyl-4-isopropyl-benzoic acid can be represented as ClSO2C6H4CO2H . The monoisotopic mass is 262.006653 Da .


Chemical Reactions Analysis

As a sulfonyl halide, 3-Chlorosulfonyl-4-isopropyl-benzoic acid is involved in various chemical reactions. It is used in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists .


Physical And Chemical Properties Analysis

3-Chlorosulfonyl-4-isopropyl-benzoic acid is a white to light beige crystalline powder . It has a density of 1.6±0.1 g/cm3 . The melting point is 128-130 °C (lit.) .

Scientific Research Applications

Proteomics Research

3-Chlorosulfonyl-4-isopropyl-benzoic acid: is utilized in proteomics research, where it serves as a reagent for the modification of proteins and peptides. This compound can react with amino groups in proteins, enabling researchers to label or immobilize proteins for further analysis .

Polymer Chemistry

In the field of polymer chemistry, this compound is used to catalyze living radical polymerizations. It acts as a reagent in the synthesis of polymers with specific end-groups, which is crucial for creating block copolymers with well-defined architectures .

Medicinal Chemistry

The compound finds application in medicinal chemistry for the synthesis of drug candidates. Its sulfonyl chloride group is reactive towards various nucleophiles, making it a versatile intermediate in the construction of complex molecules with potential pharmacological activities .

Catalysis

3-Chlorosulfonyl-4-isopropyl-benzoic acid: is employed as a precursor for the preparation of polymer-bound transfer hydrogenation catalysts. These catalysts are used in chemical reactions to reduce double bonds or carbonyl groups using hydrogen donors .

Bioconjugation

This compound is also used in bioconjugation techniques. It can be used to attach sulfonate groups to biomolecules, which is a key step in the development of biosensors and diagnostic tools .

Organic Synthesis

In organic synthesis, 3-Chlorosulfonyl-4-isopropyl-benzoic acid is a valuable reagent for sulfonation reactions. It is used to introduce sulfonyl groups into organic molecules, which can alter their physical properties or reactivity .

Safety and Hazards

3-Chlorosulfonyl-4-isopropyl-benzoic acid is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Contact with water liberates toxic gas .

Mechanism of Action

Target of Action

It is known that sulfonyl halides, such as this compound, are often used in organic synthesis due to their reactivity .

Mode of Action

3-Chlorosulfonyl-4-isopropyl-benzoic acid, being a sulfonyl halide, is likely to interact with its targets through a nucleophilic substitution reaction. In this reaction, the chlorine atom attached to the sulfonyl group is replaced by a nucleophile, which could be any molecule or ion with a free pair of electrons .

Biochemical Pathways

It is known to participate in the synthesis of novel anthranilic acid class of pparδ (peroxisome proliferator-activated receptor δ) partial agonists . PPARδ is involved in the regulation of lipid metabolism, inflammation, and cell proliferation.

Pharmacokinetics

Its solubility in methanol suggests that it may be well-absorbed in the body. Its molecular weight (262.71 g/mol ) and predicted density (1.591±0.06 g/cm3 ) may also influence its distribution and metabolism.

Result of Action

As a participant in the synthesis of pparδ partial agonists , it may indirectly influence the functions regulated by PPARδ, such as lipid metabolism, inflammation, and cell proliferation.

Action Environment

It is known to be sensitive to moisture , suggesting that humidity could affect its stability. Its storage conditions (keep in a dark place, sealed in dry, room temperature ) also provide some insight into the environmental conditions that could influence its action and stability.

properties

IUPAC Name

3-chlorosulfonyl-4-propan-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4S/c1-6(2)8-4-3-7(10(12)13)5-9(8)16(11,14)15/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRCCOHUNHPILB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C(=O)O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50309333
Record name 3-Chlorosulfonyl-4-isopropyl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50309333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorosulfonyl-4-isopropyl-benzoic acid

CAS RN

59815-29-1
Record name 59815-29-1
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Record name 3-Chlorosulfonyl-4-isopropyl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50309333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chlorosulfonyl)-4-(propan-2-yl)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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